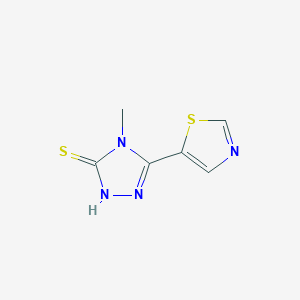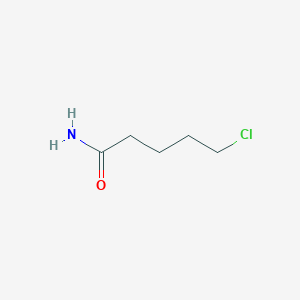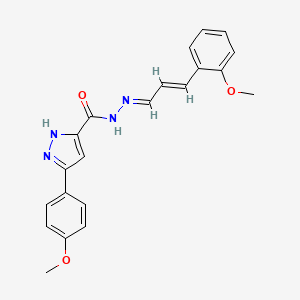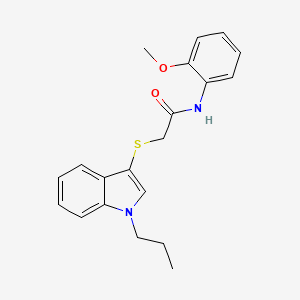
N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide, also known as MPISA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MPISA belongs to the class of indole-based compounds and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide is not fully understood. However, it has been proposed that N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide exerts its effects by modulating various signaling pathways, including the NF-κB pathway, the JAK/STAT pathway, and the MAPK pathway. N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide has also been shown to inhibit the activity of enzymes, such as COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide has also been shown to reduce the viability of cancer cells and induce apoptosis. In vivo studies have demonstrated the anti-depressant effects of N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide, which are thought to be mediated by the modulation of the HPA axis and the serotonergic system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide has several advantages for lab experiments, including its high purity and stability. N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide is also relatively easy to synthesize, making it readily available for research purposes. However, N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide has some limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide. One direction is to further investigate its anti-inflammatory effects and its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its anti-cancer effects and its potential as a chemotherapeutic agent. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may improve its therapeutic potential.
Métodos De Síntesis
N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide has been synthesized using various methods, including the reaction of 2-methoxybenzene-1-sulfonyl chloride with 1-propylindole-3-thiol, followed by the reaction with acetic anhydride and ammonium acetate. Another method involves the reaction of 2-methoxybenzenethiol with 1-propylindole-3-carboxaldehyde, followed by the reaction with chloroacetic acid and ammonium acetate. Both methods have been reported to yield N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide in good yields and purity.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-depressant effects. In vitro studies have shown that N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide inhibits the production of pro-inflammatory cytokines and reduces the viability of cancer cells. In vivo studies have also demonstrated the anti-depressant effects of N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide in animal models. These findings suggest that N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide has potential as a therapeutic agent for various diseases.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-3-12-22-13-19(15-8-4-6-10-17(15)22)25-14-20(23)21-16-9-5-7-11-18(16)24-2/h4-11,13H,3,12,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKLJRXYVDNDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2791931.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2791932.png)
![N-(3,4-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2791935.png)
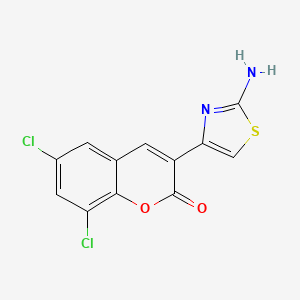
![(5-methyl-1,3,4-oxadiazol-2-yl)methyl 1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl ether](/img/structure/B2791938.png)
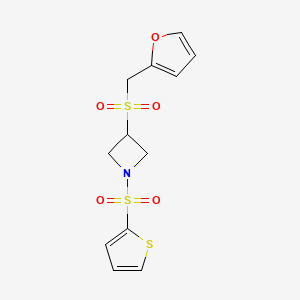
![N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}-2-methylpropanamide](/img/structure/B2791943.png)
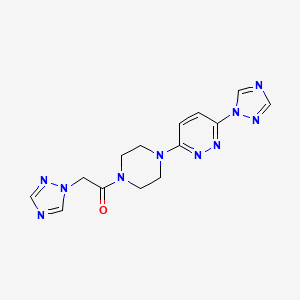
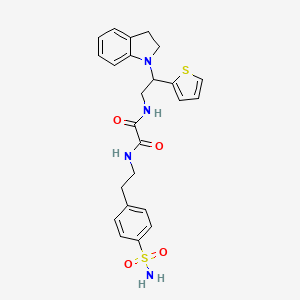
![2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2791947.png)
